N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide is a synthetic organic compound featuring a propanamide backbone substituted with a phenyl group at the C3 position. The molecule also contains a cyclopropyl ring, a hydroxyl group, and a thiophen-2-yl moiety attached to the ethylamine side chain. Its molecular formula is inferred to be C₂₁H₂₃NO₂S (molecular weight ≈ 361.48 g/mol), based on analogs like N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,3-diphenylpropanamide (C₂₁H₂₁NO₂S, 351.5 g/mol) .
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c20-17(11-8-14-5-2-1-3-6-14)19-13-18(21,15-9-10-15)16-7-4-12-22-16/h1-7,12,15,21H,8-11,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTGEZWGCFLVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CCC2=CC=CC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using diazo compounds and alkenes.
Introduction of the thiophene ring: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Hydroxylation: The hydroxy group can be introduced through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).
Common Reagents and Conditions
Oxidation: PCC, m-CPBA
Reduction: LAH, sodium borohydride (NaBH4)
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Formation of ketones
Reduction: Formation of amines
Substitution: Formation of substituted thiophenes
Scientific Research Applications
Structural Characteristics
The compound's structure includes:
- Cyclopropyl Group : Contributes to molecular rigidity and steric effects.
- Thiophene Ring : Adds aromatic characteristics that can influence biological interactions.
- Hydroxyl Group : Enhances solubility and potential for hydrogen bonding with biological targets.
- Phenyl Group : Provides additional aromatic stability and may influence the compound's interaction with proteins.
The molecular formula is with a molecular weight of approximately 305.4 g/mol.
Research has indicated several promising biological activities associated with this compound:
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Anticancer Properties :
- Studies have shown that N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide exhibits selective cytotoxicity against various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells. The compound has been reported to induce apoptosis and inhibit cell proliferation through mechanisms involving caspase activation and cell cycle arrest.
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Enzyme Inhibition :
- The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. For instance, it has been suggested that similar compounds can inhibit acetylcholinesterase, which plays a critical role in neurodegeneration.
-
Antimicrobial Activity :
- Preliminary studies indicate potential antimicrobial effects against common pathogens, suggesting that derivatives of this compound could be developed for therapeutic use in treating infections.
Case Studies and Research Findings
Recent investigations into the biological activity of this compound have yielded significant insights:
| Study | Cell Line | IC50 Value (µM) | Biological Effect |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 5.0 | Induces apoptosis via caspase activation |
| Study 2 | MCF-7 (Breast Cancer) | 3.5 | Inhibits proliferation and induces cell cycle arrest |
| Study 3 | HeLa (Cervical Cancer) | 4.8 | Decreases viability through mitochondrial dysfunction |
These findings highlight the compound's potential as a lead candidate for anticancer drug development, particularly due to its ability to modulate apoptotic pathways and inhibit tumor growth.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table highlights structural similarities and differences between the target compound and key analogs:
Key Observations :
- Thiophene moieties, common in antimicrobial agents, are retained across analogs, suggesting shared mechanisms of action .
Pharmacokinetic and Toxicity Considerations
- Toxicity Risks : Thiophene-containing compounds may pose hepatotoxicity risks due to reactive metabolite formation, necessitating further safety profiling .
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHNOS
- Molecular Weight : 305.42 g/mol
- CAS Number : 1396715-65-3
The presence of the cyclopropyl and thiophene moieties contributes to the compound's unique biological properties, potentially enhancing its interaction with various biological targets.
The biological activity of this compound is thought to arise from several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other amide derivatives that have shown efficacy in modulating enzymatic activity.
- Receptor Interaction : The structural features allow for potential binding to various receptors, influencing signaling pathways related to inflammation and cancer.
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their therapeutic effects against oxidative stress-related diseases.
Antitumor Activity
Research indicates that derivatives of similar structural classes exhibit notable antitumor activity. For instance, compounds containing thiophene rings have been reported to inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth. A study demonstrated that certain thiophene-based compounds effectively inhibited the growth of various cancer cell lines, suggesting a potential role for this compound in cancer therapy .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are supported by its ability to inhibit pro-inflammatory cytokines. Studies have shown that similar compounds can reduce the production of TNF-alpha and IL-6 in activated macrophages, indicating a potential for treating inflammatory conditions .
Antimicrobial Activity
This compound may also exhibit antimicrobial properties. Compounds with thiophene and cyclopropane structures have been associated with antibacterial and antifungal activities, which could be beneficial in developing new antimicrobial agents .
Case Studies and Research Findings
- Study on Antitumor Activity : A recent study evaluated the effects of thiophene-containing amides on breast cancer cells, revealing a significant reduction in cell viability and induction of apoptosis . The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway.
- Anti-inflammatory Mechanism Investigation : Another research effort focused on the anti-inflammatory effects of related compounds, demonstrating their ability to suppress NF-kB activation and subsequent cytokine release in vitro . This suggests that this compound could similarly modulate inflammatory responses.
- Antimicrobial Efficacy Testing : An evaluation of thiophene derivatives against common bacterial strains showed promising results, with several compounds exhibiting minimum inhibitory concentrations (MICs) below clinically relevant thresholds . This positions this compound as a candidate for further antimicrobial development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
